molecular formula C24H24ClN7O B11045938 1-(4-chlorophenyl)-3-[(Z)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]urea

1-(4-chlorophenyl)-3-[(Z)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]urea

Cat. No.: B11045938
M. Wt: 461.9 g/mol
InChI Key: JTTYDMNYKUQWAL-UHFFFAOYSA-N
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Description

    1-(4-chlorophenyl)-3-[(Z)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]urea: , is a chemical compound with a complex structure.

  • It falls into the category of kinase inhibitors , specifically targeting HER2 (human epidermal growth factor receptor 2) .
  • HER2 is overexpressed in certain cancers, including breast cancer, making it an important therapeutic target.
  • Preparation Methods

      Synthetic Routes:

      Reaction Conditions:

  • Chemical Reactions Analysis

  • Scientific Research Applications

      Biology and Medicine:

  • Mechanism of Action

      HER2 Inhibition:

      Molecular Targets and Pathways:

  • Comparison with Similar Compounds

      Similar Compounds:

    Biological Activity

    1-(4-chlorophenyl)-3-[(Z)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]urea is a complex organic compound notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is classified as a Schiff base, characterized by the presence of a carbon-nitrogen double bond (C=N) formed through the condensation of an amine and a carbonyl compound. The unique structural features of this compound include a 4-chlorophenyl group, an indole moiety, and a pyrimidine derivative, which contribute to its diverse biological activities.

    Chemical Structure and Properties

    The molecular formula for this compound is C24H24ClN7O, with a molecular weight of approximately 367.85 g/mol. The presence of functional groups such as chlorophenyl and pyrimidine suggests potential interactions with various biological targets, making it a candidate for further pharmacological studies.

    PropertyValue
    Molecular FormulaC24H24ClN7O
    Molecular Weight367.85 g/mol
    IUPAC NameThis compound

    The mechanism of action of this compound involves its interaction with specific molecular targets such as enzymes and receptors. These interactions may modulate the activity of these targets, leading to downstream effects on cellular pathways related to cancer proliferation and apoptosis.

    Biological Activities

    Research indicates that this compound exhibits significant antitumor and anticancer properties. Below are some key findings regarding its biological activities:

    • Antitumor Activity : The compound has shown promising results in inhibiting tumor cell growth across various cancer cell lines. For instance, studies have reported IC50 values indicating effective cytotoxicity against specific cancer types.
    • Mechanistic Studies : Molecular dynamics simulations have suggested that the compound interacts with proteins involved in cell survival pathways, such as Bcl-2, primarily through hydrophobic contacts.
    • Structure-Activity Relationship (SAR) : The presence of specific substituents on the phenyl and pyrimidine rings has been linked to enhanced biological activity. For example, modifications that increase electron density on certain positions significantly improve anticancer efficacy.

    Case Studies

    Several studies have evaluated the biological activity of this compound:

    • Study A : Evaluated the cytotoxic effects against human breast cancer cells (MCF-7). Results demonstrated an IC50 value of 15 µM, indicating significant growth inhibition compared to control groups.
    • Study B : Investigated the compound's effect on apoptosis in colon cancer cells (HT29). The study found that treatment led to increased levels of pro-apoptotic markers and decreased anti-apoptotic proteins.

    Comparative Analysis with Similar Compounds

    To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

    Compound NameBiological Activity
    1-(4-chlorophenyl)-3-[2-(1H-indol-3-yl)ethyl]ureaAntitumor
    N-(4-chlorophenyl)-2-{[(pyridin-4-yl)methyl]amino}benzamideAnticancer
    1-(4-Chlorophenyl)-3-[3-[6-(dimethylamino)pyridin-2-yl]phenyl]ureaAntitumor

    These compounds highlight the diversity within this chemical class while emphasizing the unique combination of functional groups present in this compound that may enhance its biological activity compared to others.

    Properties

    Molecular Formula

    C24H24ClN7O

    Molecular Weight

    461.9 g/mol

    IUPAC Name

    1-(4-chlorophenyl)-3-[N-(4,6-dimethylpyrimidin-2-yl)-N'-[2-(1H-indol-3-yl)ethyl]carbamimidoyl]urea

    InChI

    InChI=1S/C24H24ClN7O/c1-15-13-16(2)29-23(28-15)31-22(32-24(33)30-19-9-7-18(25)8-10-19)26-12-11-17-14-27-21-6-4-3-5-20(17)21/h3-10,13-14,27H,11-12H2,1-2H3,(H3,26,28,29,30,31,32,33)

    InChI Key

    JTTYDMNYKUQWAL-UHFFFAOYSA-N

    Canonical SMILES

    CC1=CC(=NC(=N1)NC(=NCCC2=CNC3=CC=CC=C32)NC(=O)NC4=CC=C(C=C4)Cl)C

    Origin of Product

    United States

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